Scientific Field: Phytochemistry
Summary of Application: Vasicinone is one of several bioactive compounds derived from the quinazoline ring found in different parts of the Adhatoda vasica plant (root, stem, leaves, flower, bark, etc.).
Methods of Application: The development of safe and effective medicines requires several steps, starting from the survey and proper selection of the species, their cultivation and geographical conditions, and effects of biotic and abiotic factors.
Results or Outcomes: The presence of several phytoconstituents as metabolites makes the plant effective to be used as a therapeutic agent to treat diseases.
Scientific Field: Neurology
Summary of Application: Vasicinone has been studied for its autophagy/mitophagy-enhancing effect and its neuroprotective mechanism in a paraquat-mimic Parkinson’s Disease model in SH-SY5Y cells.
Methods of Application: The study investigated the effect of Vasicinone on paraquat-induced loss of cell viability and mitochondrial membrane potential.
Results or Outcomes: Vasicinone was found to rescue the paraquat-induced loss of cell viability and mitochondrial membrane potential.
Scientific Field: Pulmonology
Summary of Application: Vasicine, from which Vasicinone is derived, has been used for the treatment of various diseases and disorders, mostly for respiratory tract ailments.
Scientific Field: Metabolic Studies
Summary of Application: The leaves extract of plant A. Various studies suggest the enzymatic regulations could be an effective approach to control the metabolic irregularities.
Methods of Application: The study showed the methanolic extract of leaves that was found to have highest sucrose inhibition.
Results or Outcomes: Enzyme inhibition by the methanolic leaves extract of the mentioned plant plays an important role to make it more probable for diabetes to control.
Summary of Application: More potent bronchodilator Vasicinone as the adjuvant oxidized derivative alkaloid contributes to the anti-asthmatic approach.
Results or Outcomes: Polyherbal formulation having the vasaka constituent (vasicine) in the standardized composition causes the mast cell stabilization and assists the animal model to recover from asthmatic symptoms.
Scientific Field: Biochemistry
Summary of Application: Vasicinone, as a derivative of quinazoline ring, has been found to have antioxidant activity.
Vasicinone is a quinazoline alkaloid primarily derived from the plant Peganum harmala and is also found in Adhatoda vasica. This compound exhibits unique pharmacological properties, including bronchodilation and potential anti-inflammatory effects. Vasicinone has garnered attention for its dual action; it shows bronchodilator effects in vitro while exhibiting bronchoconstrictor activity in vivo, highlighting its complex pharmacodynamics .
Vasicinone demonstrates notable biological activities, particularly in the respiratory system. It acts as a bronchodilator and has been studied for its potential to alleviate conditions such as asthma. In combination with vasicine, another alkaloid, it exhibits enhanced bronchodilatory effects both in vitro and in vivo . Furthermore, vasicinone has been identified as a potent inhibitor of acetylcholinesterase, suggesting potential applications in cognitive disorders such as Alzheimer's disease .
The synthesis of vasicinone can be approached through various methods:
These methods highlight the versatility and adaptability of synthetic approaches to obtain this compound.
Vasicinone's applications extend into several therapeutic areas:
Recent studies have focused on the interactions of vasicinone with various biological targets. In silico studies have shown that vasicinone interacts effectively with acetylcholinesterase and butyrylcholinesterase enzymes, indicating its potential role in modulating cholinergic activity . Additionally, research has indicated that when combined with other alkaloids like vasicine, there is a normalization of cardiac effects, enhancing therapeutic efficacy while minimizing adverse effects .
Vasicinone is part of a broader class of quinazoline alkaloids. Here are some similar compounds along with their unique characteristics:
Compound | Source | Unique Characteristics |
---|---|---|
Vasicine | Peganum harmala | Exhibits bronchoconstrictor action; cardiac depressant |
Deoxyvasicinone | Synthetic precursor | Used in optical resolution synthesis of vasicinone |
Harmaline | Peganum harmala | Known for psychoactive properties and MAO inhibition |
Adhatodine | Adhatoda vasica | Exhibits anti-inflammatory effects |
Vasicinone stands out due to its dual action on the respiratory system and its potential cognitive benefits, differentiating it from other compounds within the same class.
Adhatoda vasica Nees, commonly known as Malabar nut tree or Vasaka, represents the most extensively studied and commercially significant source of vasicinone [1] [2] [3]. This evergreen shrub belonging to the Acanthaceae family is native to the Indian subcontinent and has been recognized as the primary botanical source for quinazoline alkaloids, including vasicinone, for over a century [4].
The distribution of vasicinone within Adhatoda vasica exhibits notable variation across different plant parts. Leaves constitute the most thoroughly characterized source, with vasicinone content ranging from 0.027% to 0.0436% on a dry weight basis [5] [6]. Modern high-performance liquid chromatography analysis has confirmed that vasicinone is present exclusively in the leaves when examining aerial parts, while being notably absent from stems and roots in detectable quantities [6]. This distribution pattern contrasts with earlier traditional phytochemical analyses that reported vasicinone presence in roots at concentrations of approximately 3.5% [5].
The biosynthetic relationship between vasicine and vasicinone in Adhatoda vasica follows a well-established oxidative pathway [7] [8]. Vasicine, the precursor alkaloid, undergoes auto-oxidation when exposed to light conditions, converting to vasicinone [8]. This transformation represents a natural metabolic process within the plant, where vasicinone functions as the primary metabolite of vasicine [9]. The molecular formula of vasicinone (C11H10N2O2) reflects this oxidative modification compared to vasicine (C11H12N2O) [2].
Tissue culture studies have demonstrated the potential for enhanced vasicinone production through controlled cultivation methods. In vitro leaf cultures have achieved vasicinone content levels of 6.402%, representing the highest reported concentration from any Adhatoda vasica study [10]. This significant enhancement in alkaloid production through tissue culture techniques suggests potential applications for commercial vasicinone extraction and purification processes.
Peganum harmala Linnaeus, commonly known as Syrian rue or African rue, represents the second major botanical source of vasicinone within the Zygophyllaceae family [1] [11] [12]. This perennial herbaceous plant demonstrates a remarkable geographical distribution extending from the Mediterranean region through Central Asia, including North Africa, the Middle East, and parts of South Asia [13] [14].
The seeds of Peganum harmala serve as the primary reservoir for vasicinone, containing a complex alkaloid profile where vasicinone occurs alongside beta-carboline alkaloids such as harmine, harmaline, and harmalol [11] [13]. Bioassay-guided purification studies have successfully isolated vasicinone from Peganum harmala seeds, confirming its presence through various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy [11] [15].
The total alkaloid content in Peganum harmala seeds ranges from 2% to 6% by weight, with vasicinone representing a significant component of this alkaloid fraction [13] [16]. Unlike Adhatoda vasica, where vasicinone distribution is primarily concentrated in leaves, Peganum harmala exhibits vasicinone presence across multiple plant parts, including roots, leaves, stems, and flowers, although seeds maintain the highest concentration [13].
Metabolomic profiling using nuclear magnetic resonance-based techniques has identified twenty-four distinct compounds in Peganum harmala, including species-specific alkaloids such as vasicine, vasicinone, harmine, and harmaline [17]. This comprehensive chemical characterization confirms the co-occurrence of quinazoline alkaloids (vasicinone) with beta-carboline alkaloids, creating a unique phytochemical signature for this species.
Beyond the two principal sources, vasicinone has been identified in several additional plant species, expanding the understanding of its natural distribution across different botanical families.
The genus Sida, belonging to the Malvaceae family, represents a significant alternative source of vasicinone. Comprehensive high-performance liquid chromatography analysis of eight Sida species from the Western Ghats of India revealed substantial vasicinone content variation among species [7]. Sida cordata demonstrated the highest vasicinone concentration at 33.013±1.651 μg/100mg in root extracts, followed by Sida mysorensis at 28.247±1.412 μg/100mg [7] [8]. Other species including Sida rhombifolia (13.492±0.675 μg/100mg), Sida cordifolia (11.768±0.588 μg/100mg), and Sida spinosa (8.616±0.431 μg/100mg) also contain measurable vasicinone concentrations [7].
Anisotes trisulcus (Forsskal) Nees, an Acanthaceae family member found in the Arabian Peninsula, particularly in Saudi Arabia, has been confirmed to contain vasicinone in its aerial parts [18] [19]. Phytochemical investigations have identified multiple alkaloids including peganine, 5-hydroxy vasentine, anisotine, 7-hydroxy vasicine, and vasicinone [18]. The presence of vasicinone in Anisotes trisulcus extends the geographical distribution of this compound to arid regions of the Middle East.
The Plantaginaceae family contributes additional vasicinone sources through Linaria species. Both Linaria vulgaris (common toadflax) and Linaria dalmatica (Dalmatian toadflax) contain tricyclic quinazoline alkaloids including vasicine, vasicinone, and deoxyvasicinone [20] [21]. These species, widely distributed across Europe and North America, represent temperate climate sources of vasicinone, contrasting with the primarily tropical and subtropical distribution of other vasicinone-containing plants [20].
The distribution pattern of vasicinone across different plant anatomical structures reveals significant inter- and intra-species variation, reflecting diverse biosynthetic strategies and ecological adaptations among vasicinone-producing plants.
In Adhatoda vasica, leaves represent the predominant site of vasicinone accumulation. Quantitative analysis demonstrates that vasicinone content in leaves ranges from 0.027% to 0.0436% dry weight, with the highest concentrations typically observed in mature, fully expanded leaves [5] [6]. The exclusive presence of vasicinone in leaves, as confirmed by recent high-performance liquid chromatography studies, suggests specialized biosynthetic machinery concentrated in photosynthetic tissues [6].
Root tissues of Adhatoda vasica present conflicting data regarding vasicinone content. While traditional phytochemical analyses reported vasicinone presence in roots at concentrations of approximately 3.5% [5], modern analytical techniques have failed to detect measurable vasicinone levels in root extracts [6]. This discrepancy may reflect differences in analytical sensitivity, extraction methodologies, or potential seasonal and developmental variations in alkaloid distribution.
Stems of Adhatoda vasica consistently demonstrate absence of detectable vasicinone content across multiple analytical studies [6] [10]. This pattern suggests that vasicinone biosynthesis or accumulation mechanisms are specifically activated in leaf tissues, possibly related to the compound's potential role in photosynthetic tissue protection or herbivore deterrence.
Peganum harmala exhibits a more distributed pattern of vasicinone accumulation across plant parts. Seeds maintain the highest vasicinone content within the total alkaloid fraction of 2-6% by weight [13]. Leaves, stems, and roots contain lower but detectable vasicinone concentrations, with seeds demonstrating the most consistent and highest yields for extraction purposes [13].
The Sida genus demonstrates remarkable inter-species variation in vasicinone content, with root tissues serving as the primary accumulation site across all examined species [7]. Sida cordata roots contain the highest recorded vasicinone concentration among Sida species at 33.013±1.651 μg/100mg, representing a concentration approximately three times higher than Sida cordifolia roots [7]. This variation suggests species-specific genetic and biochemical factors influencing vasicinone biosynthesis and accumulation patterns.
Tissue culture studies provide insights into the potential for enhanced vasicinone production through controlled growing conditions. In vitro leaf cultures of Adhatoda vasica achieved vasicinone content of 6.402%, substantially exceeding natural leaf concentrations [10]. This enhancement suggests that environmental factors, nutrient availability, and tissue developmental stage significantly influence vasicinone biosynthesis and accumulation.
Geographical distribution patterns of vasicinone-containing plants reflect diverse climatic adaptations and regional ecological conditions that influence both species occurrence and alkaloid content variability.
Adhatoda vasica demonstrates its primary distribution throughout the Indian subcontinent, extending from Pakistan through India to Sri Lanka, with additional populations in Southeast Asian countries including Indonesia, Malaysia, and southern China [4] [22]. The species thrives in tropical and subtropical climates, preferring areas with distinct wet and dry seasons that may influence alkaloid production cycles [4].
Regional studies within India reveal significant geographical variation in vasicinone content. Plants collected from the Western Ghats region demonstrate particularly high alkaloid concentrations, possibly reflecting the favorable climatic conditions of this biodiversity hotspot [7]. The monsoon climate pattern characteristic of this region may contribute to enhanced alkaloid biosynthesis through seasonal stress responses.
Seasonal variation in vasicinone content represents a critical factor for both commercial extraction and ecological understanding. Comprehensive seasonal studies of Adhatoda vasica demonstrate that September yields the highest vasicine content at 11.6%, suggesting optimal conditions for alkaloid biosynthesis during post-monsoon periods [23]. November maintains good alkaloid yields at 7.8%, while January and March show reduced content at 3.2% and 3.8% respectively [23].
The seasonal pattern suggests that vasicinone content follows similar trends to vasicine, with peak concentrations occurring during September and gradually declining through the winter months [23]. December has been specifically identified as a peak period for vasicinone content compared to May, October, and August, indicating complex seasonal regulation of quinazoline alkaloid biosynthesis [17].
Peganum harmala exhibits an extensive geographical range spanning multiple continents and climate zones. The species occurs naturally from the Mediterranean basin through Central Asia, including populations in North Africa, the Middle East, Turkey, Pakistan, India, Iran, Kazakhstan, and extends into parts of Mexico and South America [13] [14]. This remarkable geographical distribution reflects the species' adaptation to arid and semi-arid environments.
Climatic factors significantly influence alkaloid content in Peganum harmala populations. Plants growing in the Salt Range of Pakistan demonstrate spatiotemporal variations in alkaloid accumulation, with spring seasons showing maximum alkaloid content compared to other periods [24]. The arid climate characteristic of Peganum harmala habitats may create environmental stress conditions that enhance alkaloid biosynthesis as adaptive responses.
Elevation and soil conditions also influence vasicinone content in natural populations. Peganum harmala grows from sea level to high elevations, with plants at different altitudes potentially exhibiting varying alkaloid profiles reflecting adaptation to specific environmental conditions [14]. Soil salinity, a common feature of Peganum harmala habitats, may serve as an environmental stress factor that influences alkaloid production.
Temperature and precipitation patterns create additional geographical variation in vasicinone content. Mediterranean populations of Peganum harmala experience different climatic conditions compared to Central Asian populations, potentially resulting in distinct alkaloid production patterns [13]. These geographical variations have important implications for commercial collection and standardization of vasicinone-containing plant materials.
The ecological role of vasicinone in its source plants encompasses multiple adaptive functions that contribute to plant survival and fitness in diverse environmental conditions. Understanding these ecological significance patterns provides insights into the evolutionary pressures that have shaped vasicinone biosynthesis and accumulation in different plant species.
Chemical defense represents the primary ecological function attributed to vasicinone and related quinazoline alkaloids in plant tissues [25]. The bitter taste and toxic properties of these compounds serve as effective deterrents against herbivorous insects and mammals [5] [26]. In Adhatoda vasica, the common observation that livestock avoid consuming the plant due to its unpleasant smell and bitter taste suggests successful chemical defense mechanisms [5] [22].
The concentration of vasicinone in leaves of Adhatoda vasica supports its role in protecting photosynthetic tissues from herbivore damage [6]. Leaves represent the most metabolically active and nutritionally valuable plant parts for herbivores, making chemical protection particularly important for plant survival [25]. The exclusive presence of detectable vasicinone in leaves rather than stems or roots reinforces this protective function hypothesis.
Antimicrobial properties of vasicinone contribute to plant defense against bacterial and fungal pathogens [2] [9]. Laboratory studies have demonstrated significant antimicrobial activity of vasicinone against various bacterial strains including Enterobacter aerogenes, Staphylococcus epidermidis, and Pseudomonas aeruginosa [2]. This antimicrobial capacity suggests that vasicinone functions as a natural antibiotic compound protecting plant tissues from pathogenic infections.
Antioxidant defense represents another crucial ecological function of vasicinone in plant systems [9]. The compound demonstrates significant free radical scavenging activity through DPPH and hydroxyl radical neutralization mechanisms [9]. This antioxidant capacity protects plant cells from oxidative stress caused by environmental factors such as ultraviolet radiation, drought, and temperature extremes.
The seasonal variation in vasicinone content aligns with ecological stress patterns experienced by plants [23]. Peak alkaloid production during September in Adhatoda vasica corresponds to post-monsoon periods when plants may experience transitional stress conditions [23]. This timing suggests that vasicinone biosynthesis responds to environmental cues that indicate potential stress conditions.
In Peganum harmala, the ecological significance of vasicinone extends to adaptation to arid and semi-arid environments [13] [17]. The species' ability to thrive in harsh desert conditions while maintaining complex alkaloid production suggests that vasicinone contributes to drought tolerance and salt stress resistance. The presence of vasicinone alongside other stress-responsive alkaloids creates a comprehensive chemical defense system.
Pollinator relationships may also involve vasicinone-containing compounds. Peganum harmala flowers attract honey bees and other pollinators, with floral nectar containing various alkaloids including harmalol and harmine [13]. While vasicinone presence in nectar has not been definitively established, the compound may influence pollinator behavior through taste or pharmacological effects.
Allelopathic effects represent an additional ecological dimension of vasicinone function. Plants producing secondary metabolites often release these compounds into soil through root exudation or leaf litter decomposition, potentially inhibiting competing plant species [25]. The antimicrobial and cytotoxic properties of vasicinone suggest potential allelopathic activity that could provide competitive advantages in natural plant communities.
The tissue culture enhancement of vasicinone production suggests that plants can upregulate alkaloid biosynthesis under controlled conditions [10]. This plasticity indicates that vasicinone production responds to environmental signals and resource availability, supporting its role as an adaptive metabolic response to ecological pressures.
Irritant